molecular formula C13H19N3O3 B6644963 2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid

2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid

Cat. No.: B6644963
M. Wt: 265.31 g/mol
InChI Key: URYIQHIKFLFVHD-UHFFFAOYSA-N
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Description

2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid is a complex organic compound featuring an imidazole ring, a cyclohexyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The acetic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ester derivatives.

Scientific Research Applications

2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole-4-carboxylic acid: Similar imidazole ring but lacks the cyclohexyl group.

    Cyclohexylacetic acid: Contains the cyclohexyl group but lacks the imidazole ring.

Uniqueness

2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid is unique due to the combination of the imidazole ring and the cyclohexyl group, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

2-[1-[(1-methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16-8-10(14-9-16)12(19)15-13(7-11(17)18)5-3-2-4-6-13/h8-9H,2-7H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYIQHIKFLFVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NC2(CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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